molecular formula C11H24O3 B12573406 1,1-Dibutoxypropan-1-OL CAS No. 198333-82-3

1,1-Dibutoxypropan-1-OL

Cat. No.: B12573406
CAS No.: 198333-82-3
M. Wt: 204.31 g/mol
InChI Key: WZOKCKHIBHOKGL-UHFFFAOYSA-N
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Description

1,1-Dibutoxypropan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of two butoxy groups attached to the first carbon of a propane backbone, with a hydroxyl group on the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutoxypropan-1-OL can be synthesized through a multi-step process involving the reaction of butanol with propylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where butanol and propylene oxide are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutoxypropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dibutoxypropan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Dibutoxypropan-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butoxy groups may also interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

    Propan-1-ol: A primary alcohol with a similar backbone but without the butoxy groups.

    Butanol: A primary alcohol with a similar butyl group but without the propane backbone.

    Propan-2-ol: An isomer of propan-1-ol with the hydroxyl group on the second carbon.

Uniqueness: 1,1-Dibutoxypropan-1-OL is unique due to the presence of two butoxy groups, which impart distinct chemical and physical properties compared to other similar compounds. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1-dibutoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-4-7-9-13-11(12,6-3)14-10-8-5-2/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOKCKHIBHOKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CC)(O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60772776
Record name 1,1-Dibutoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60772776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198333-82-3
Record name 1,1-Dibutoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60772776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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